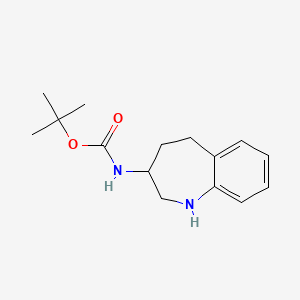

tert-butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12-9-8-11-6-4-5-7-13(11)16-10-12/h4-7,12,16H,8-10H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIIOUQUKIGXNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate typically involves the reaction of benzazepine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate can undergo oxidation reactions to form corresponding oxo derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Oxo derivatives of the benzazepine ring.

Reduction: Amine derivatives.

Substitution: Functionalized benzazepine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study the interactions of benzazepine derivatives with various biological targets. It serves as a model compound for understanding the structure-activity relationships of benzazepine-based drugs .

Medicine: Its stability and reactivity make it a suitable candidate for drug design and optimization .

Industry: In the industrial sector, tert-butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate is used in the production of specialty chemicals and advanced materials. Its versatility allows for its incorporation into various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and function. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzazepine Derivatives

tert-butyl N-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate (CAS 1700125-93-4)

Hydroxylated Cyclopentyl Carbamates ()

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS 225641-84-9)

Piperidine-Based Carbamates ()

tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS 473839-06-4)

- Structural Variation : Methyl substitution on the piperidine ring.

- The cis/trans configuration further modulates spatial orientation .

Indole-Containing Analogs ()

tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate (CAS 2728586-71-6)

- Key Feature : Indole ring fused to a partially saturated cyclohexane system.

- Impact : The aromatic indole moiety enables π-π stacking interactions, which are absent in benzazepine derivatives. This may enhance binding to hydrophobic targets .

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate, and how do solvent choice and catalysts influence yield?

- Methodological Answer : Synthesis typically involves coupling the benzazepine scaffold with tert-butyl carbamate under mild basic conditions. For example, using 1,4-dioxane or tetrahydrofuran (THF) as solvents with triethylamine (TEA) or pyridine as catalysts at 0–25°C for 0.5–2 hours can yield 70–85% product . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress by TLC or LC-MS.

| Synthesis Optimization Table | |----------------------------------|------------------------------------------| | Solvent | 1,4-Dioxane, THF, Dichloromethane (DCM) | | Catalyst | TEA, Pyridine, K₂CO₃ | | Temperature | 0–25°C | | Reaction Time | 0.5–2 hours | | Yield Range | 70–85% |

Q. How can researchers confirm the stereochemical purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) to resolve enantiomers. Validate purity via ¹H/¹³C NMR (e.g., coupling constants for diastereotopic protons) and X-ray crystallography if single crystals are obtained. For example, hydrogen bonding patterns in the crystal lattice can confirm stereochemistry .

Q. What are the key stability considerations for storing tert-butyl N-(benzazepin-3-yl)carbamate, and how does pH affect degradation?

- Methodological Answer : Store at –20°C in airtight containers under inert gas (N₂/Ar). The compound is stable in neutral conditions but hydrolyzes in acidic (pH < 3) or basic (pH > 10) environments. Monitor degradation by LC-MS over 72 hours in buffers (pH 3–10) to establish stability profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when the compound exhibits polymorphism or twinning?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to handle twinning or polymorphism. For twinned crystals, apply the Hooft y parameter or twin law matrix refinement. For polymorphs, compare unit cell parameters and hydrogen-bonding networks. High-resolution synchrotron data (≤1.0 Å) improves model accuracy .

| Crystallographic Challenges & Solutions | |--------------------------------------------|-----------------------------------| | Issue | Tool/Method | | Twinning | SHELXL twin refinement | | Polymorphism | PXRD pattern comparison | | Weak diffraction | Synchrotron data collection |

Q. What strategies enhance diastereoselectivity in benzazepine-carbamate derivatives during synthetic modifications?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry. For example, Garcia et al. achieved >90% diastereomeric excess (d.e.) in α-amidoalkylation reactions using TADDOL-derived catalysts .

Q. How do hydrogen-bonding interactions in the solid state influence the compound’s reactivity or solubility?

- Methodological Answer : Analyze crystal packing via Mercury® or OLEX2. For instance, intramolecular N–H···O=C hydrogen bonds reduce solubility in polar solvents, while intermolecular π-π stacking (benzazepine rings) increases melting points. Solubility can be improved by introducing solubilizing groups (e.g., –OMe) without disrupting critical H-bonds .

Q. What computational methods predict the compound’s metabolic stability or toxicity in pharmacological studies?

- Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (FMO) for reactivity insights. ADMET predictors (e.g., SwissADME) estimate metabolic pathways (e.g., CYP450 oxidation). Validate with in vitro hepatocyte assays .

Data Contradiction Analysis

Q. Conflicting reports on synthetic yields: How to troubleshoot discrepancies between literature and experimental results?

- Methodological Answer :

Reagent Purity : Ensure anhydrous solvents and fresh catalysts (e.g., TEA distilled over CaH₂).

Oxygen Sensitivity : Conduct reactions under N₂/Ar to prevent oxidation of the benzazepine core.

Byproduct Identification : Use HRMS or 2D NMR (COSY, HSQC) to detect side products (e.g., over-alkylation).

Example: A 20% yield drop in scaled-up reactions may stem from inefficient mixing; use flow chemistry for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.